molecular formula C22H22N4O2 B3313688 N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946382-12-3

N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3313688
CAS No.: 946382-12-3
M. Wt: 374.4 g/mol
InChI Key: KGZAXYFMAAUSBV-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a propan-2-yl group and fused to an indole moiety. The acetamide side chain is substituted with a 2-methylphenyl group, contributing to its lipophilic character. Its structural uniqueness lies in the combination of the indole-oxadiazole scaffold and the isopropyl substituent, which may enhance bioavailability and target binding compared to simpler analogs.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)21-24-25-22(28-21)19-12-16-9-5-7-11-18(16)26(19)13-20(27)23-17-10-6-4-8-15(17)3/h4-12,14H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZAXYFMAAUSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the indole and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, isopropylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of N-(2-Methylphenyl)-2-{2-[5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl]-1H-Indol-1-yl}Acetamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notes
Target Compound C22H22N4O2 374.44* Propan-2-yl, 2-methylphenyl ~3.8 Estimated from analogs
N-(2-Phenylethyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide C23H24N4O2 388.47 Propan-2-yl, phenylethyl 3.84 Higher lipophilicity
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) C20H18N4O2S 378.00 Indolylmethyl, sulfanyl linker 3.5–4.0 Sulfur enhances polarizability
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) C21H17N5O2S 403.45 Diphenylmethyl, pyrazinyl 4.2 Bulkier substituents
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide C22H22N4O2 374.43 Ethyl, 4-methylbenzyl 3.7 Structural isomer of target

*Calculated based on C22H22N4O2.

Key Observations :

  • Replacing the sulfanyl linker in 8e with a direct indole-oxadiazole bond reduces polarity, increasing membrane permeability.
  • The 2-methylphenyl acetamide substituent balances lipophilicity and solubility better than bulkier groups (e.g., diphenylmethyl in ).

Table 2: Reported Bioactivities of Analogous Compounds

Compound Name Assay Type Activity (IC50/EC50) Reference
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) α-Glucosidase Inhibition 12.5 µM
N-(4-Chlorophenyl)-2-{[5-(4-oxophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide (4d) Anti-Proliferative 8.2 µM (MCF-7 cells)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Antimicrobial MIC: 4 µg/mL (E. coli)

Key Insights :

  • The propan-2-yl group may mimic hydrophobic pockets in enzyme active sites, as seen in α-glucosidase inhibitors .

Biological Activity

N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that integrates both indole and oxadiazole moieties. These structural components are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, drawing from various research studies and findings.

The compound features a N-(2-methylphenyl) group linked to a 2-acetamide moiety, which is further substituted with a 5-(propan-2-yl)-1,3,4-oxadiazol-2-yl group. The presence of these functional groups enhances its potential biological activity through various mechanisms:

  • Indole Moiety : Known for its role in modulating neurotransmitter systems and exhibiting anticancer properties.
  • Oxadiazole Ring : Associated with a wide range of biological activities, including selective inhibition of carbonic anhydrases (CA) and potential antitumor effects.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives with similar structures have shown IC50 values ranging from sub-micromolar to micromolar concentrations against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
9aMCF-70.65
9bA3750.010
9cHT-2918.50

The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Inhibition of Carbonic Anhydrases

The oxadiazole derivatives have been shown to selectively inhibit certain isoforms of carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumorigenesis:

CompoundhCA Inhibition (Kival)Reference
16a89 pM
16b0.75 nM

These findings suggest potential therapeutic applications in cancer treatment by targeting the tumor microenvironment.

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with oxadiazole-containing compounds. The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Srinivas et al. Study : This study assessed the anticancer activity against multiple cancer cell lines (HT-29, A375, MCF-7, A549) using MTT assays. The results indicated that several derivatives exhibited significantly higher potency than standard treatments like combretastatin-A4 .
  • Evaluation of Selective hCA Inhibitors : Another study focused on the selectivity of the oxadiazole derivatives for hCA isoforms, highlighting their potential as novel therapeutic agents for cancer treatment due to their ability to inhibit tumor-associated carbonic anhydrases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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